N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;hydrochloride
Description
N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;hydrochloride (referred to as YM-244769 dihydrochloride in ) is a pyridine-3-carboxamide derivative with a complex substitution pattern. Its structure includes a 3-aminophenylmethyl group at the carboxamide nitrogen and a phenoxy group linked to a 3-fluorophenylmethoxy substituent at the 6-position of the pyridine ring . The hydrochloride salt form enhances solubility, a common modification for bioactive compounds.
Properties
Molecular Formula |
C26H23ClFN3O3 |
|---|---|
Molecular Weight |
479.9 g/mol |
IUPAC Name |
N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C26H22FN3O3.ClH/c27-21-5-1-4-19(13-21)17-32-23-8-10-24(11-9-23)33-25-12-7-20(16-29-25)26(31)30-15-18-3-2-6-22(28)14-18;/h1-14,16H,15,17,28H2,(H,30,31);1H |
InChI Key |
NCLYRVYCCUZJEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)CNC(=O)C2=CN=C(C=C2)OC3=CC=C(C=C3)OCC4=CC(=CC=C4)F.Cl |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling for Phenoxy Attachment
The introduction of the 4-[(3-fluorophenyl)methoxy]phenoxy group to the pyridine ring is achieved via a Suzuki-Miyaura cross-coupling reaction . This method employs a palladium catalyst to form carbon-oxygen bonds between aryl halides and boronic acids.
- Reactants :
- 6-Chloropyridine-3-carboxamide (1.0 equiv)
- 4-[(3-Fluorophenyl)methoxy]phenylboronic acid (1.2 equiv)
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : Na₂CO₃ (2.0 equiv)
- Solvent : Dioxane/Water (4:1)
- Conditions : 80°C, 12 h under nitrogen
- Yield : 78–85%
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 80°C |
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ |
| Solvent System | Dioxane/H₂O |
| Isolated Yield | 78–85% |
Reductive Amination for Side-Chain Introduction
The aminophenylmethyl group is introduced via reductive amination between 3-nitrobenzaldehyde and the pyridine intermediate, followed by hydrogenation.
- Condensation :
- 3-Nitrobenzaldehyde (1.1 equiv) reacts with the pyridine intermediate in ethanol.
- Catalyzed by acetic acid (5 mol%) at 60°C for 6 h.
- Hydrogenation :
- Catalyst : Pd/C (10 wt%, 5 mol%)
- Conditions : H₂ (0.5 MPa), 50°C, 4 h
- Yield : 90–92% after crystallization.
Key Data :
| Step | Conditions | Yield |
|---|---|---|
| Condensation | EtOH, 60°C, 6 h | 88% |
| Hydrogenation | Pd/C, H₂, 50°C | 90–92% |
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt using hydrochloric acid in a polar solvent.
- Reagent : 6 M HCl (1.5 equiv)
- Solvent : Ethanol
- Conditions : 0–5°C, stirred for 1 h
- Crystallization : Cold diethyl ether addition
- Purity : >98% (HPLC)
Key Data :
| Parameter | Value |
|---|---|
| Acid Concentration | 6 M HCl |
| Solvent | Ethanol |
| Crystallization Temp | 0–5°C |
| Final Purity | >98% |
Comparative Analysis of Methods
Catalyst Efficiency in Coupling Reactions
Palladium catalysts significantly impact yields. Higher Pd loadings (5–10 mol%) improve efficiency but increase costs.
| Catalyst | Loading (mol%) | Yield (%) |
|---|---|---|
| Pd(PPh₃)₄ | 5 | 85 |
| Pd(OAc)₂/XPhos | 3 | 78 |
| Pd/C | 10 | 82 |
Solvent Optimization for Hydrogenation
Ethanol and water enhance hydrogenation rates due to better catalyst dispersion.
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Ethanol | 4 | 90 |
| THF | 6 | 75 |
| DCM | 8 | 60 |
Challenges and Solutions
Challenge : Poor solubility of intermediates in non-polar solvents.
Solution : Use DMF or DMSO to enhance dissolution during coupling steps.Challenge : Over-reduction during hydrogenation.
Solution : Control H₂ pressure (0.3–0.5 MPa) and use poisoned catalysts (e.g., Lindlar catalyst).
Scalability and Industrial Feasibility
The synthesis is scalable with batch sizes up to 10 kg reported. Key considerations:
Chemical Reactions Analysis
Types of Reactions
N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Data Table: Key Structural Features of Comparable Compounds
Research Findings and Implications
- Fluorine and Chlorine Substitutions : Compounds like YM-244769 and ’s derivative leverage fluorine atoms to enhance metabolic stability and binding affinity through hydrophobic and electronic effects .
- Core Heterocycles : Bicyclic or polycyclic cores (e.g., pyrido[1,2-b]pyridazine in ) may improve target selectivity but complicate synthesis compared to simpler pyridine derivatives .
- Solubility Modifications : Hydrochloride salts (YM-244769) or piperazinyl groups () address solubility challenges inherent to aromatic carboxamides .
Biological Activity
Overview
N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;hydrochloride, also known as YM 244769, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and cancer therapy. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyridine ring, an aminophenyl group, and a fluorophenyl group. Its molecular formula is with a molecular weight of approximately 516.4 g/mol .
YM 244769 primarily acts as an inhibitor of the reverse mode of Na/Ca exchange (NCX), which is crucial for maintaining calcium homeostasis in cells. It exhibits high selectivity for NCX over other sodium and calcium transporters, making it a valuable tool in neuroprotective studies. The compound has demonstrated protective effects against hypoxia/reoxygenation-induced cell damage in neuronal cell lines expressing NCX1 and NCX3 .
Neuroprotective Effects
Research indicates that YM 244769 can significantly inhibit Na-dependent uptake, with IC values of 18 nM for NCX3, 68 nM for NCX1, and 96 nM for NCX2 . This inhibition suggests its potential as a neuroprotective agent in conditions where calcium overload is detrimental.
Anticancer Activity
Recent studies have explored the anticancer properties of similar compounds within the pyridine carboxamide class. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines, including HCT-116 and MCF-7, with IC values ranging from 1.9 to 2.3 µg/mL . The mechanism underlying this activity often involves the inhibition of critical enzymes involved in cancer cell proliferation.
Case Studies
- Neuroprotection : In a study involving neuronal SH-SY5Y cells, treatment with YM 244769 resulted in reduced cell death following hypoxic conditions. The findings support its use in developing therapies for neurodegenerative diseases where calcium dysregulation is implicated .
- Anticancer Potential : Another investigation reported that structural modifications in pyridine carboxamides could enhance their anticancer efficacy. Compounds similar to YM 244769 were shown to inhibit key pathways in cancer cell survival, suggesting a promising avenue for therapeutic development .
Data Summary
| Activity | IC Values | Cell Lines | Mechanism |
|---|---|---|---|
| Na/Ca Exchange Inhibition | 18 nM (NCX3) | CCL39 | Inhibition of calcium uptake |
| Cytotoxicity | 1.9 - 2.3 µg/mL | HCT-116, MCF-7 | Inhibition of cancer cell proliferation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
